molecular formula C17H11N3O4S B2686785 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946286-11-9

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2686785
CAS No.: 946286-11-9
M. Wt: 353.35
InChI Key: UBYJKFKGFZEQJW-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and isoxazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The chromenyl moiety can be introduced via a cyclization reaction involving salicylaldehyde derivatives. The final step often includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide lies in its combination of three distinct heterocyclic systems, which can confer unique biological activities and chemical properties not found in simpler analogs .

Properties

IUPAC Name

3-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c1-9-6-14(24-20-9)15(21)19-17-18-12(8-25-17)11-7-10-4-2-3-5-13(10)23-16(11)22/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYJKFKGFZEQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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